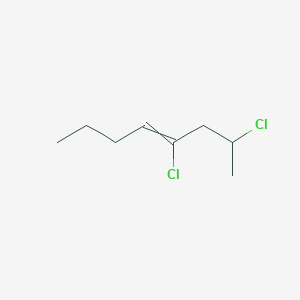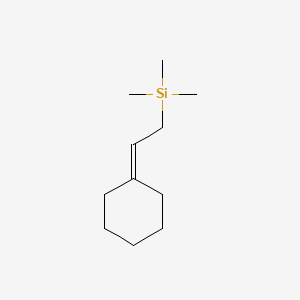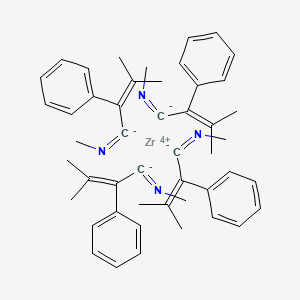
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) is a complex organometallic compound that combines an organic ligand with a zirconium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) typically involves the reaction of N,3-dimethyl-2-phenylbut-2-en-1-imine with a zirconium precursor. Common zirconium precursors include zirconium tetrachloride (ZrCl4) or zirconium alkoxides. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. Solvents such as toluene or tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other zirconium-containing species.
Reduction: Reduction reactions can convert the zirconium(4+) ion to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the organic ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction could produce zirconium hydrides or other reduced species.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: It can be used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Organic Synthesis: The compound can be employed in the synthesis of complex organic molecules, serving as a reagent or catalyst.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) involves coordination of the organic ligand to the zirconium ion. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates by coordinating to them and facilitating their transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-2-propanamine: A tertiary amine with similar structural features.
N-ethylethanamine: A secondary amine with comparable reactivity.
N-methyl-1-propanamine: Another secondary amine with similar properties.
Uniqueness
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) is unique due to the presence of the zirconium ion, which imparts distinct chemical properties and reactivity. The combination of the organic ligand with zirconium allows for applications that are not possible with purely organic or purely inorganic compounds.
Eigenschaften
CAS-Nummer |
63368-62-7 |
|---|---|
Molekularformel |
C48H56N4Zr |
Molekulargewicht |
780.2 g/mol |
IUPAC-Name |
N,3-dimethyl-2-phenylbut-2-en-1-imine;zirconium(4+) |
InChI |
InChI=1S/4C12H14N.Zr/c4*1-10(2)12(9-13-3)11-7-5-4-6-8-11;/h4*4-8H,1-3H3;/q4*-1;+4 |
InChI-Schlüssel |
UQDYEZGMHDRHOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C([C-]=NC)C1=CC=CC=C1)C.CC(=C([C-]=NC)C1=CC=CC=C1)C.CC(=C([C-]=NC)C1=CC=CC=C1)C.CC(=C([C-]=NC)C1=CC=CC=C1)C.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)


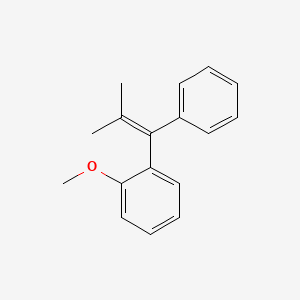
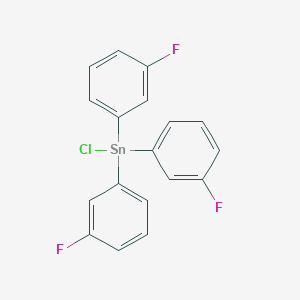

![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)

![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)
